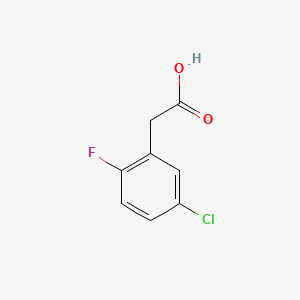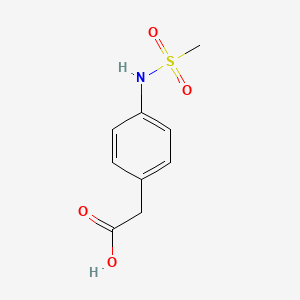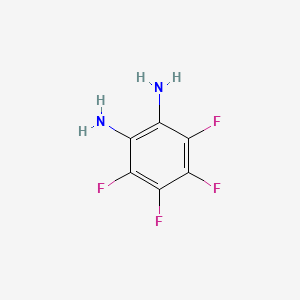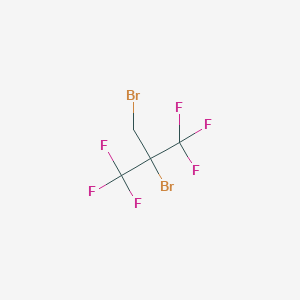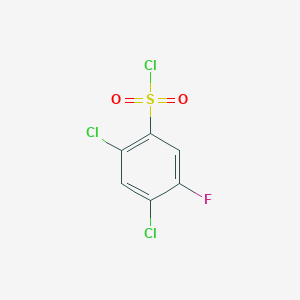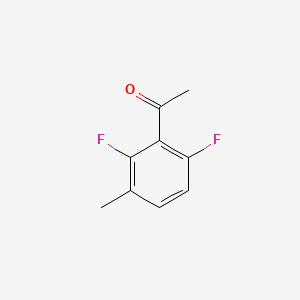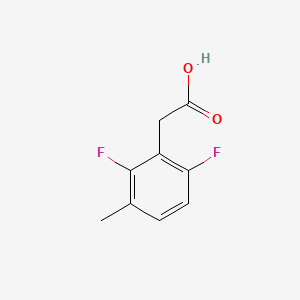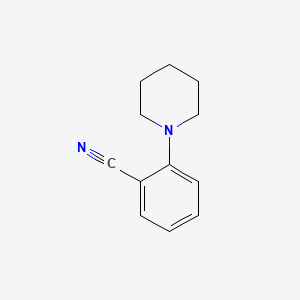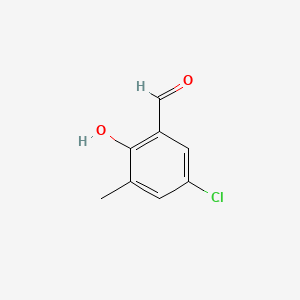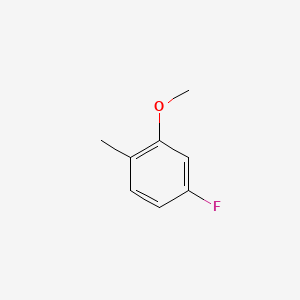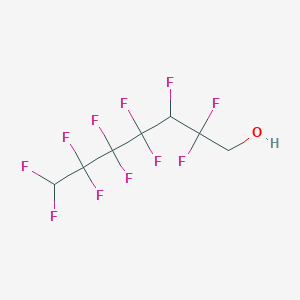
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is a type of fluorotelomer alcohol12. It is also known by the CAS number 82793-41-72.
Synthesis Analysis
The synthesis of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is not explicitly mentioned in the search results. However, similar compounds like 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol are known to be fluorotelomer alcohols1, suggesting that they might have similar synthesis routes.Molecular Structure Analysis
The molecular structure of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is represented by the formula C7H5F11O2. This indicates that the compound contains seven carbon atoms, five hydrogen atoms, eleven fluorine atoms, and one oxygen atom.
Chemical Reactions Analysis
Specific chemical reactions involving 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol are not detailed in the search results. However, it’s worth noting that similar fluorotelomer alcohols are known to participate in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol include a molecular weight of 332.09, a density of 1.76g/cm³, a melting point of -20°C, a boiling point of 163.3 °C at 760 mmHg, a flash point of 52.5 °C, and a refractive index of 1.3523.Aplicaciones Científicas De Investigación
1. Liquid Crystals and Mesomorphic Properties
- Research has explored chiral benzoates and fluorobenzoates derived from different optically active alcohols, including 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol. These compounds exhibit unique properties like low melting points and transitions to isotropic phases, making them applicable in liquid crystal technology (Milewska et al., 2015).
2. Surface Chemistry
- The behavior of partially fluorinated carboxylic acids, related to 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol, at air-water interfaces has been studied. This research is significant in understanding the interfacial properties of these compounds, which is vital in various applications like coating technologies and formulation of surfactants (Lehmler et al., 2001).
3. Fluorinated Surfactants and Diffusion Coefficients
- Studies on fluorinated surfactants, including compounds similar to 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol, have looked at their diffusion coefficients in water. This is crucial in evaluating the environmental and biological behavior of these compounds, particularly in water systems (Pereira et al., 2014).
4. Radical Cations and Solvent Properties
- The unique solvent properties of similar fluorinated alcohols have been examined, particularly in the context of supporting radical cations. This has implications in fields such as spectroscopy and electrophilic aromatic substitution studies (Eberson et al., 1997).
5. Phase Behavior in Mixtures
- Research into the phase behavior of mixtures involving compounds like 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol and other alcohols or ionic liquids has been conducted. Understanding these interactions is important for applications in separation processes and material science (Vale et al., 2011).
Safety And Hazards
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol has certain toxicity and should be handled with care to avoid direct skin contact and inhalation of its vapors3. It also has some combustibility and should be kept away from open flames and high-temperature environments3.
Direcciones Futuras
The future directions of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol are not explicitly mentioned in the search results. However, given its chemical properties and the ongoing research in the field of fluorotelomer alcohols, it can be expected that this compound will continue to be of interest in various scientific and industrial applications.
Propiedades
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUKPRALAQKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380761 |
Source


|
| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol | |
CAS RN |
82793-41-7 |
Source


|
| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



